Desertomycin D

Biosynthetic pathway engineering Natural product chemistry Marginolactone antibiotics

Desertomycin D (CAS 143629-44-1, MW 1191.48, formula C61H106O22) is a 42-membered macrolactone antibiotic belonging to the desertomycin family of marginolactones, produced by Streptomyces flavofungini and Streptomyces sp. SD167.

Molecular Formula C61H106O22
Molecular Weight 1191.5 g/mol
CAS No. 143629-44-1
Cat. No. B232913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesertomycin D
CAS143629-44-1
Synonymsdesertomycin B
desertomycin D
Molecular FormulaC61H106O22
Molecular Weight1191.5 g/mol
Structural Identifiers
SMILESCC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C3CCC(O3)O)C
InChIInChI=1S/C61H106O22/c1-31-14-10-11-18-45(68)36(6)55(74)32(2)15-12-16-34(4)60(79)81-49(39(9)50-22-23-53(72)80-50)19-13-17-40(63)25-41(64)27-46(69)37(7)56(75)38(8)47(70)28-42(65)26-43(66)29-48(71)51(24-35(5)54(73)33(3)20-21-44(31)67)82-61-59(78)58(77)57(76)52(30-62)83-61/h10,13-14,16-17,20-21,24,31-33,36-59,61-78H,11-12,15,18-19,22-23,25-30H2,1-9H3/t31?,32?,33?,36?,37?,38?,39-,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52+,53?,54?,55?,56?,57+,58-,59-,61-/m0/s1
InChIKeyZQGMDHCZCLGAKC-ZHTAXGGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desertomycin D (CAS 143629-44-1): Structural Identity and Procurement Rationale for the Guanidino Macrolactone


Desertomycin D (CAS 143629-44-1, MW 1191.48, formula C61H106O22) is a 42-membered macrolactone antibiotic belonging to the desertomycin family of marginolactones, produced by Streptomyces flavofungini and Streptomyces sp. SD167 [1]. It is the guanidino form of the antibiotic, structurally distinct from the amino form Desertomycin A (C61H109NO21), and represents a minor fermentation product that serves as a critical biosynthetic intermediate [2]. The desertomycin class is recognized for non-polyenic macrolide structures with activity against fungi, Gram-positive bacteria, and mycobacteria [3].

Why Desertomycin D Cannot Be Substituted by Other Desertomycins or Generic Antifungal Macrolides


Substituting Desertomycin D with Desertomycin A, oasomycins, or generic antifungal macrolides such as actidione (cycloheximide) or amphotericin B ignores critical structural, mechanistic, and functional differences that directly impact experimental outcomes. Desertomycin D possesses a guanidino side-chain that distinguishes it from the amino form Desertomycin A, with distinct enzymatic processing through the amidinohydrolase DstH that controls the ratio of guanidino to amino forms in the fermentation [1]. Furthermore, the desertomycin class exhibits a combination of properties—autoclavable heat stability, dual antibacterial-antifungal action, and a non-polyenic fungicidal mechanism distinct from amphotericin B—that individual alternatives do not simultaneously provide [2][3]. Procurement of the specific guanidino form is therefore essential for studies investigating biosynthetic pathway engineering, structure-activity relationships of the guanidino moiety, or any application requiring the intact desertomycin D scaffold.

Desertomycin D (CAS 143629-44-1): Quantitative Differentiation Evidence Against Closest Comparators


Guanidino vs. Amino Structural Form: Molecular Distinction from Desertomycin A

Desertomycin D is the guanidino form of the macrolactone antibiotic, bearing a guanidino side-chain, whereas Desertomycin A is the corresponding amino form. The molecular formula of Desertomycin D is C61H106O22 (MW 1191.48), compared to Desertomycin A with C61H109NO21 (MW 1191.5). The amidinohydrolase enzyme DstH catalyzes the in vitro conversion of Desertomycin D (guanidino) into Desertomycin A (amino), confirming the precursor-product relationship [1]. Deletion of the dstH gene in Streptomyces macronensis leads to exclusive accumulation of Desertomycin D, demonstrating that the guanidino form is the direct product of the biosynthetic gene cluster and that its conversion to the amino form is enzymatically controlled [1].

Biosynthetic pathway engineering Natural product chemistry Marginolactone antibiotics

Autoclavable Heat Stability: A Practical Advantage Over Actidione (Cycloheximide) for Culture Media Preparation

The desertomycin class (including Desertomycin D as a member of the complex) can be autoclaved with the culture medium without loss of antifungal activity, a property not shared by actidione (cycloheximide), which is heat-labile [1]. This thermal stability enables single-step media preparation and sterilization, reducing workflow complexity and contamination risk in diagnostic and research mycology laboratories.

Diagnostic mycology Selective culture media Antifungal susceptibility testing

Concentration Efficiency: Desertomycin Requires One-Tenth the Dose of Actidione for Equivalent Antifungal Effect

In head-to-head comparison for selective fungal isolation, desertomycin achieves the same antifungal effect as actidione (cycloheximide) at approximately one-tenth of the concentration [1]. This 10-fold potency advantage permits lower media supplementation levels while maintaining selective suppression of saprophytic fungi. Additionally, the antifungal inhibitory concentrations of desertomycin in Sabouraud-dextrose-agar are: Streptomyces strains 1-10 µg/mL, phytopathogenic and saprophytic filamentous fungi 10-25 µg/mL, dermatophytes 50-100 µg/mL, and yeasts 250-500 µg/mL [1].

Antifungal potency Selective isolation Dermatophyte culture

Dual Antibacterial-Antifungal Spectrum vs. Cycloheximide's Antifungal-Only Profile

Unlike actidione (cycloheximide), which exerts no antibacterial effect, desertomycin possesses both antibacterial and antifungal activities [1]. This dual-spectrum property eliminates the need for supplementary antibacterial antibiotics (e.g., penicillin, streptomycin, or chloramphenicol) when preparing selective fungal isolation media, simplifying formulation and reducing procurement of multiple antibiotic reagents [1]. The non-polyenic macrolide structure also differentiates it from polyene antifungals such as amphotericin B [2].

Broad-spectrum antimicrobial Selective media Bacterial contamination control

Non-Polyenic Fungicidal Mechanism with Rapid Potassium Leakage: Differentiation from Amphotericin B

Desertomycin exhibits a fungicidal action distinct from amphotericin B: subinhibitory doses of desertomycin do not modify the yeast latent phase or spheroplast wall regeneration phase, whereas amphotericin B is primarily fungistatic at subinhibitory levels [1]. Within 30 minutes of contact, desertomycin at both subinhibitory and inhibitory doses induces liberation of large amounts of potassium from yeast cells, indicating rapid plasma membrane permeabilization [1]. Spheroplast regeneration is inhibited at doses fivefold lower than the IMC (minimum concentration inhibiting growth by 80%) determined for intact cells [1]. The IMC values for desertomycin are 50 µg/mL for filamentous fungi and ≥100 µg/mL for yeasts [1].

Antifungal mechanism of action Membrane disruption Fungicidal vs. fungistatic

Heterologous Biosynthetic Gene Cluster Expression Yields >130 mg/L: A Defined Production Baseline Absent for Most Desertomycin Analogs

The complete 127-kb desertomycin biosynthetic gene cluster has been cloned from Streptomyces nobilis JCM4274 and successfully expressed in the heterologous host Streptomyces lividans TK23, achieving an average production yield of more than 130 mg/L [1]. This represents the only fully characterized heterologous expression system for the desertomycin family, providing a tractable platform for genetic manipulation, yield improvement, and derivatization that is not yet established for Desertomycin A, G, or H as individual compounds from their native producers.

Heterologous expression Biosynthetic gene cluster Fermentation yield optimization

Procurement-Driven Application Scenarios for Desertomycin D (CAS 143629-44-1)


Biosynthetic Pathway Engineering and Amidinohydrolase Substrate Studies

Desertomycin D is the essential substrate for investigating the amidinohydrolase DstH, which catalyzes the conversion of the guanidino form (D) to the amino form (A). Researchers engineering the desertomycin biosynthetic pathway, studying marginolactone tailoring enzymology, or generating novel analogs through genetic manipulation of the dstH gene require the authentic guanidino compound as both analytical standard and enzymatic substrate . The availability of the cloned 127-kb gene cluster with >130 mg/L heterologous yield in S. lividans provides a tractable platform for producing Desertomycin D or its engineered derivatives .

Selective Mycological Diagnostic Media Formulation

Procurement of desertomycin-class compounds enables formulation of single-antibiotic, autoclavable selective culture media for clinical mycology. Based on direct comparative evidence, desertomycin-supplemented Sabouraud agar at 30-50 µg/mL yielded 53 additional pathogenic fungal isolations from 308 clinical specimens that were missed on antibiotic-free Sabouraud agar, while requiring only ~1/10th the concentration of actidione for equivalent selective suppression and eliminating the need for co-formulated antibacterial agents . The heat stability allows autoclaving without activity loss, a workflow advantage over heat-labile actidione .

Non-Polyenic Antifungal Mechanism-of-Action Research

Desertomycin provides a critical chemical probe for studying non-polyenic, fungicidal antifungal mechanisms distinct from amphotericin B. Key experimentally verified features include rapid potassium efflux from yeast cells within 30 minutes of exposure, fungicidal action (not merely fungistatic) at subinhibitory doses, and inhibition of spheroplast regeneration at doses fivefold lower than the IMC for intact cells . Unlike amphotericin B, desertomycin does not alter the yeast latent phase at subinhibitory concentrations and has a different effect on membrane phospholipid composition, making it a valuable tool for dissecting membrane-targeting antifungal mechanisms .

Macrolactone Natural Product Library Assembly for Anti-Mycobacterial Screening

The desertomycin class has demonstrated activity against Mycobacterium tuberculosis, with Desertomycin A and the 44-membered analog desertomycin 44-1 both showing EC50 values of 25 µg/mL against M. tb, and the 44-membered analog desertomycin 44-2 showing EC50 of 50 µg/mL . Desertomycin D constitutes an essential component of a comprehensive desertomycin analog library for structure-activity relationship studies investigating the impact of the guanidino moiety, ring size (42 vs. 44-membered), and glycosylation on anti-tubercular potency. Its inclusion in screening sets provides a structurally distinct chemotype compared to standard anti-TB agents.

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